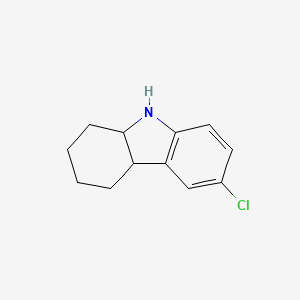
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- is a chemical compound with a complex structure that includes a carbazole core modified with a chlorine atom and additional hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor carbazole compound in the presence of a chlorine source. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of hydrogen and chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of high-pressure hydrogen gas and efficient catalysts can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Further hydrogenation can modify the compound’s structure.
Substitution: The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds .
Wissenschaftliche Forschungsanwendungen
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its favorable electronic properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.
Material Science: It is investigated for its use in creating new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- involves its interaction with specific molecular targets. In organic electronics, it functions as a donor unit, facilitating charge transfer processes. In medicinal applications, its mechanism may involve binding to biological targets, influencing cellular pathways and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Similar in structure but with a tolyl group instead of a chlorine atom.
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Contains a methyl group instead of chlorine.
Uniqueness
1H-Carbazole, 6-chloro-2,3,4,4a,9,9a-hexahydro- is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics .
Eigenschaften
Molekularformel |
C12H14ClN |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C12H14ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2 |
InChI-Schlüssel |
AKHRDZSDAQFDQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


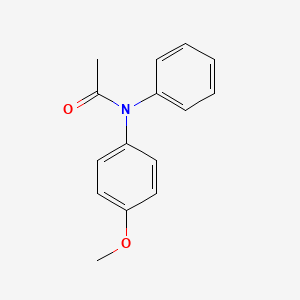
![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)

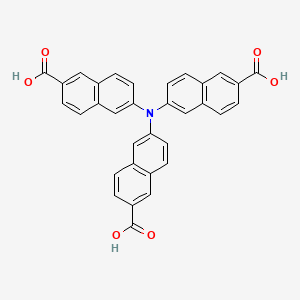
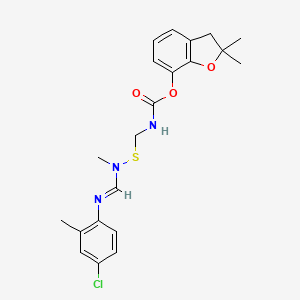
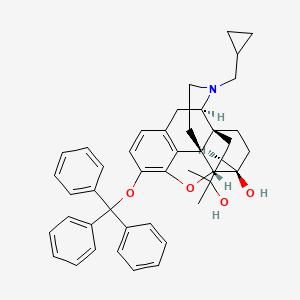
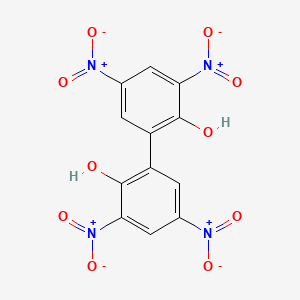
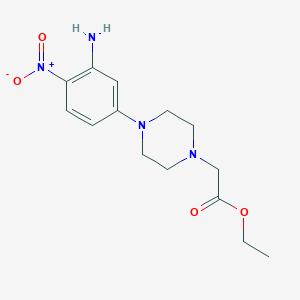
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
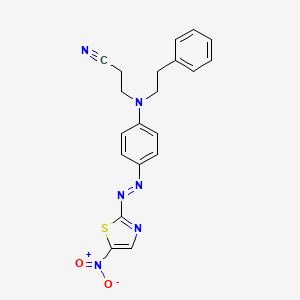

![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)


